

Chemical Structure and Classification of Flavan-3-ols

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Compound Focus: (-)-Gallocatechin

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Flavan-3-ols, sometimes referred to as flavanols, represent a significant subclass of flavonoids characterized by the absence of a double bond between C-2 and C-3 and the absence of a carbonyl group at C-4 in the heterocyclic C ring, with a hydroxyl group invariably present at the C-3 position [1] [2]. This fundamental structural framework serves as the basis for a diverse array of compounds, ranging from simple monomers to complex oligomers and polymers.

Monomeric flavan-3-ols feature two chiral centers at C-2 and C-3, giving rise to four possible diastereomers for each basic structure: (2R,3S), (2S,3R), (2R,3R), and (2S,3S) [3]. Most natural flavan-3-ols occur as 2R isomers, though 2S isomers have been identified in specific plants such as *Euonymus laxiflorus* and *Ulmus davidiana* [3]. The most prevalent monomers include catechin, epicatechin, gallocatechin, and epigallocatechin, along with their galloylated derivatives such as epicatechin gallate and epigallocatechin gallate (EGCG) [1].

Complex flavan-3-ols include oligomeric and polymeric forms known as proanthocyanidins or condensed tannins [4] [2]. These are classified based on their constituent units and interflavan linkages. The most common proanthocyanidins are B-type (with single C-C bonds between monomeric units, typically C4 → C8 or C4 → C6) and A-type (with an additional C2 → O → C7 ether linkage) [3]. Theaflavins, unique dimers found in black tea, feature a benzotropolone skeleton formed by the oxidative condensation of flavan-3-ol units [3].

Table 1: Fundamental Monomeric Flavan-3-ols and Their Structural Features

Compound Name	Molecular Formula	Ring B Substitution	C-2 Configuration	C-3 Configuration	Special Features
(+)-Catechin	C ₁₅ H ₁₄ O ₆	3',4'-dihydroxyl	R	R	Found in catechu, precursor to procyanidins
(-)-Epicatechin	C ₁₅ H ₁₄ O ₆	3',4'-dihydroxyl	R	S	Epimer of catechin, common in cocoa and tea
(-)-Epigallocatechin	C ₁₅ H ₁₄ O ₇	3',4',5'-trihydroxyl	R	S	Additional hydroxyl on ring B
(-)-Epigallocatechin gallate (EGCG)	C ₂₂ H ₁₈ O ₁₁	3',4',5'-trihydroxyl	R	S	Esterified with gallic acid at C-3
Epiafzelechin	C ₁₅ H ₁₄ O ₅	4'-hydroxyl	R	S	Monohydroxyl substitution on ring B

Table 2: Oligomeric Flavan-3-ols and Classification

Oligomer Type	Linkage Pattern	Representative Compounds	Structural Features
Dimers (B-type)	C4 → C8 or C4 → C6	Procyanidin B1, B2, B3, B4	Single interflavan bond, no additional ether linkage
Dimers (A-type)	C4 → C8 + C2 → O → C7	Procyanidin A1, A2	Double linkage (C-C and C-O-C)

Oligomer Type	Linkage Pattern	Representative Compounds	Structural Features
Theaflavins	Benzotropolone skeleton	Theaflavin, Theaflavin-3-gallate	Formed by oxidative condensation between flavan-3-ols
Trimers	Various C4 → C8/C4 → C6	Procyanidin C1, C2	Three monomeric units
Tetramers & Higher	Various C4 → C8/C4 → C6	Various oligomeric proanthocyanidins	Multiple monomeric units, increasing structural complexity

Analytical Characterization Techniques

The structural complexity and diversity of flavan-3-ols necessitates sophisticated analytical approaches for comprehensive characterization. Several techniques have been employed to elucidate their structures and quantify their presence in biological and plant matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for flavan-3-ol analysis due to its high sensitivity, specificity, and chromatographic resolution [5]. Reverse-phase HPLC coupled with tandem mass spectrometry enables precise separation, identification, and quantification of individual flavan-3-ols in complex mixtures. This approach has been successfully applied to characterize the flavan-3-ol composition in various *Salix* species, revealing catechin as the predominant flavan-3-ol, with the highest concentration detected in the buds of *Salix viminalis* (7.26 mg/g dry mass) [5].

Spectroscopic techniques provide complementary structural information. Fourier-Transform Infrared (FT-IR) spectroscopy of flavan-3-ols reveals characteristic absorption bands including: phenolic hydroxyl group stretching ($\sim 3372\text{ cm}^{-1}$), carbonyl group vibration (1613 and 1518 cm^{-1}), phenyl ring vibrations ($\sim 1460\text{ cm}^{-1}$), deformation vibration of OH groups ($\sim 1280\text{ cm}^{-1}$), CO stretching vibration of aromatic alcohol ($\sim 1144\text{ cm}^{-1}$), and COC stretching vibration ($\sim 1034\text{ cm}^{-1}$) [2]. The presence of ester bonds in galloylated catechins (e.g., EGCG) produces a distinctive band at $\sim 1690\text{ cm}^{-1}$, absent in non-galloylated forms [2].

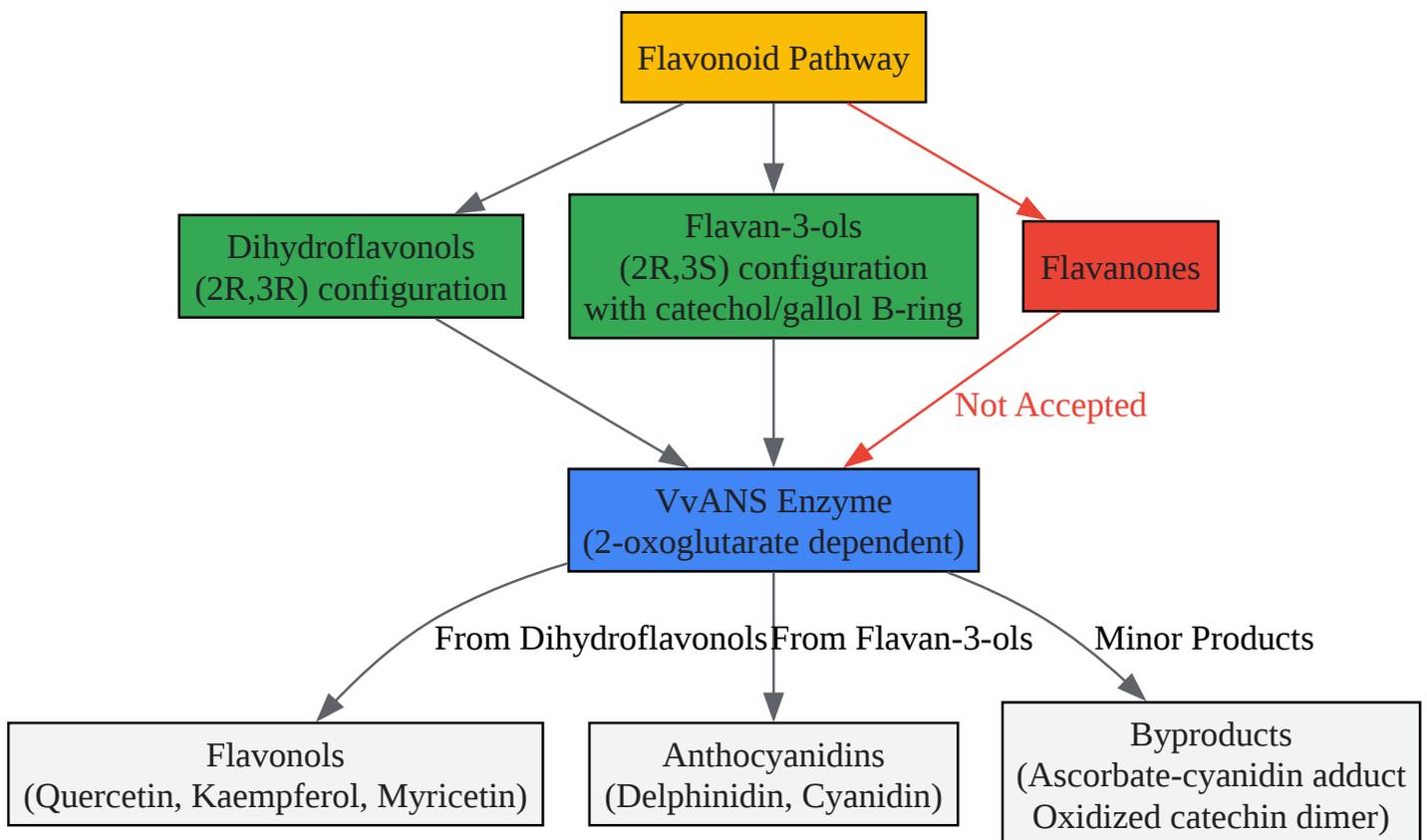
Raman spectroscopy, though less extensively applied, provides valuable information about CC stretching vibrations in the range of $1700\text{-}1600\text{ cm}^{-1}$ [2]. The most striking difference in Raman spectra between

epicatechin and EGCG is the presence of a band at 1692 cm^{-1} in EGCG, assigned to the vibration of the ester carbonyl group [2].

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for complete structural elucidation of flavan-3-ols, particularly for determining stereochemistry and establishing linkage patterns in oligomeric forms. While not explicitly detailed in the provided sources, NMR is referenced implicitly in the structural characterization of the 121 naturally occurring flavan-3-ols documented in the phytochemistry literature [3].

Biosynthetic Pathways and Enzymatic Transformation

The biosynthesis of flavan-3-ols in plants occurs through the flavonoid pathway, with anthocyanidin synthase (ANS) serving as a key enzyme in the production of anthocyanidins, which are precursors to flavan-3-ols [6]. Recent research has provided new insights into the substrate specificity and catalytic activity of ANS from *Vitis vinifera* (VvANS).



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VvANS Catalytic Activity on Different Flavonoid Substrates

VvANS demonstrates **strict substrate specificity**, accepting only dihydroflavonols with (2R,3R) configuration and flavan-3-ols with (2R,3S) configuration possessing either a catechol or gallol group on ring B [6]. Flavanones are not substrates for VvANS [6]. The enzyme catalyzes distinct oxidative transformations depending on the substrate: dihydroflavonols are exclusively transformed into corresponding flavonols (e.g., dihydroquercetin to quercetin, dihydrokaempferol to kaempferol), while flavan-3-ols can be converted to anthocyanidins [6].

The enzymatic mechanism involves initial **C3-hydroxylation**, producing a 3,3-gem-diol intermediate [6]. In the case of (+)-catechin transformation by VvANS, this intermediate leads to three products: two major products (an ascorbate-cyanidin adduct and a dimer of oxidized catechin) and cyanidin as a minor product [6]. This suggests that the physiological role of ANS may extend beyond anthocyanidin production to include the generation of other oxidized flavonoid compounds.

Bioavailability, Metabolism, and Bioactive Forms

Understanding the absorption, distribution, metabolism, and excretion (ADME) of flavan-3-ols is crucial for evaluating their biological activity and potential therapeutic applications.

Absorption and metabolism of flavan-3-ols is highly dependent on their molecular size and structure. Monomeric flavan-3-ols are readily absorbed in the small intestine, where they undergo extensive phase II metabolism, including O-methylation, glucuronidation, and sulfation [4] [1]. The jejunum is the primary site for this first-pass metabolism, with enzymes generating O-methylated forms and various conjugates [1]. In contrast, oligomeric and polymeric flavan-3-ols have very limited direct absorption and undergo extensive transformation by the colonic microbiome [4] [1].

The **colonic catabolism** of flavan-3-ols by gut microbiota generates smaller, absorbable metabolites including 5-(3'/4'-dihydroxyphenyl)- γ -valerolactones and hippuric acids [1]. Only flavan-3-ols with an intact (epi)catechin moiety can be metabolized to these valerolactones [1]. These microbial metabolites persist in circulation for longer durations than their parent compounds and may contribute significantly to the observed bioactivities of flavan-3-ol-rich foods.

The **major bioactive forms** circulating in the bloodstream are metabolites and conjugates of epicatechin, particularly 3'-O-methylepicatechin, which has demonstrated protective effects against oxidative stress-induced cell death [4]. The cleavage of higher procyanidin oligomers to mixtures of monomers and dimers in the stomach may enhance their absorption potential in the small intestine [4].

Table 3: Bioavailability and Metabolic Fate of Different Flavan-3-ols

Flavan-3-ol Type	Absorption Site	Major Metabolic Reactions	Key Metabolites	Bioactive Forms In Vivo
Monomeric (e.g., epicatechin)	Small intestine (jejunum)	O-methylation, glucuronidation, sulfation	O-methylated epicatechin, glucuronides, sulfates	3'-O-methylepicatechin, various conjugates
Oligomeric (dimers, trimers)	Limited small intestine absorption, largely colon	Microbial transformation, cleavage	Monomers, dimers, γ -valerolactones	Monomeric metabolites, valerolactones
Polymeric (proanthocyanidins)	Minimal absorption, exclusively colon	Extensive microbial catabolism	Phenylvaleric acids, phenyl- γ -valerolactones, hippuric acids	Valerolactones, phenyl acids
Galloylated compounds (e.g., EGCG)	Small intestine and colon	De-galloylation, then similar to above	Non-galloylated metabolites, valerolactones	De-galloylated metabolites

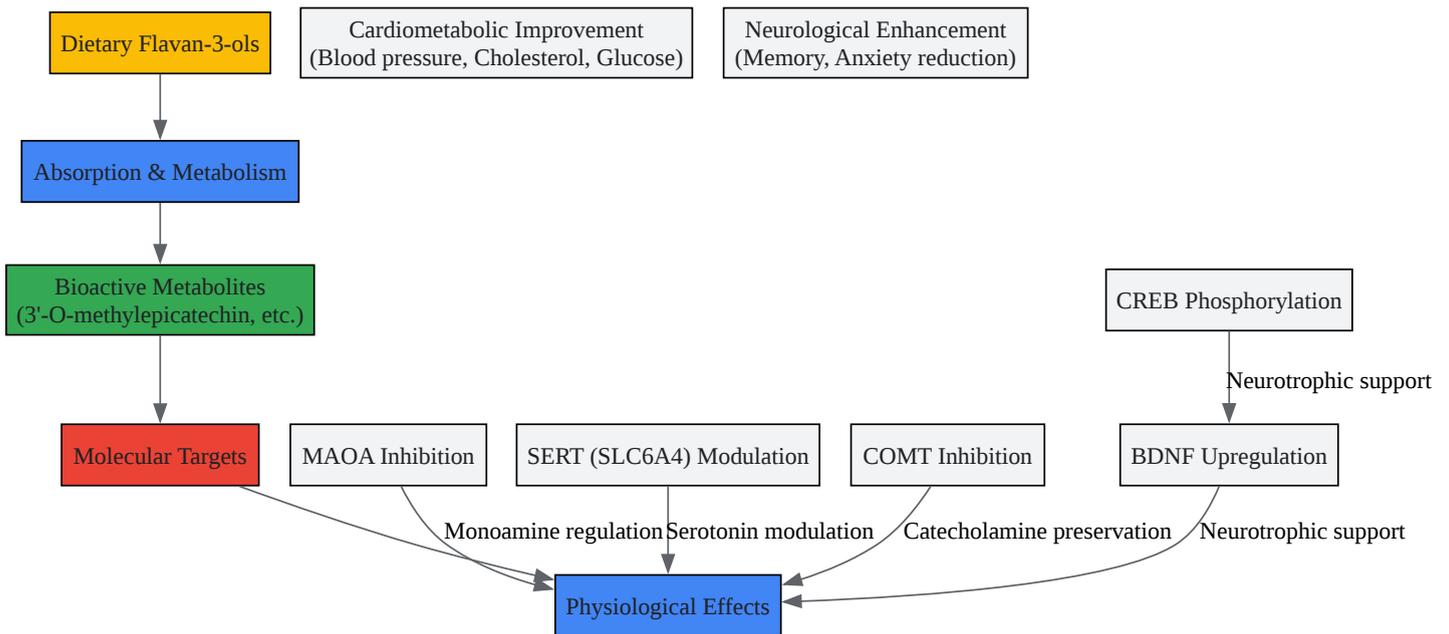
Biological Activities and Therapeutic Mechanisms

Flavan-3-ols exhibit diverse biological activities with potential therapeutic applications, particularly in cardiometabolic and neurological health. Their mechanisms of action involve both direct antioxidant effects and modulation of cellular signaling pathways.

Cardiometabolic protective effects of flavan-3-ols are supported by moderate evidence from clinical studies. An expert panel has proposed the first dietary recommendation specifically for a bioactive compound, suggesting 400-600 mg/day of flavan-3-ols from nutrient-dense foods to reduce cardiometabolic disease risk [7]. This intake range has been associated with improvements in systolic blood pressure, total cholesterol, HDL cholesterol, and insulin/glucose dynamics [7]. The mechanisms underlying these benefits likely involve a combination of antioxidant, anti-inflammatory, and enzyme-modulating properties [7].

Neurological effects and cognitive benefits of flavan-3-ols have been demonstrated in both human studies and animal models. Acute administration of flavan-3-ols (25 mg/kg) in mice enhanced short-term memory in the novel object recognition test when administered before, but not after, training [8]. This cognitive improvement was associated with increased phosphorylation of CREB at 30 minutes post-administration and elevated BDNF levels in the hippocampus at 2 and 4 hours [8]. Despite poor systemic bioavailability, these rapid effects suggest potential involvement of sensory signaling pathways, possibly triggered by the astringent properties of flavan-3-ols [8].

Anxiolytic potential has been investigated through integrated network pharmacology and experimental approaches. Molecular docking studies revealed strong binding energies between EGCG and key neurological targets: -9.5 kcal/mol for MAOA, -9.2 kcal/mol for SLC6A4, and -7.4 kcal/mol for COMT [9]. Behavioral tests in animal models demonstrated significantly reduced anxiety-like behavior, evidenced by increased entries into and time spent in the open arm of the elevated plus maze, and increased activity in the center of the open field [9]. KEGG pathway analysis implicated neuroactive ligand-receptor interactions, dopaminergic synapses, and serotonergic synapses in these anxiolytic effects [9].



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Multifaceted Biological Activities and Mechanisms of Flavan-3-ols

Conclusion and Future Research Directions

Flavan-3-ols represent a chemically diverse class of bioactive compounds with significant potential for human health applications. Their complex chemistry, encompassing stereoisomerism, oligomerization, and varied substitution patterns, underlies their diverse biological activities and metabolic fates. While substantial progress has been made in understanding their absorption, metabolism, and bioactivities, several research gaps remain.

Future studies should focus on **elucidating structure-activity relationships** more systematically, particularly for the less abundant flavan-3-ols such as alkaloid-containing derivatives and A-type

proanthocyanidins. The **molecular mechanisms** underlying their rapid neurological effects, despite limited bioavailability, warrant further investigation, including the potential role of sensory signaling pathways. **Large-scale, long-term clinical trials** with hard endpoints are needed to establish definitive intake recommendations beyond the current evidence-based suggestion of 400-600 mg/day for cardiometabolic protection [7].

From a drug development perspective, flavan-3-ols present both opportunities and challenges. Their multi-target mechanisms, as evidenced by network pharmacology studies [9], align with current approaches to complex diseases, but their poor bioavailability and extensive metabolism necessitate innovative delivery strategies. Further exploration of their microbial metabolites, such as the valerolactones, may yield novel therapeutic agents with improved pharmacokinetic profiles.

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